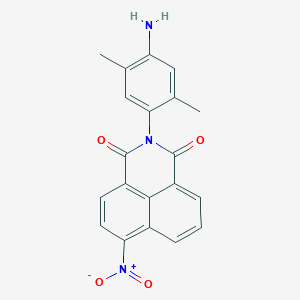

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide, also known as NDPI, is a fluorescent dye that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multi-step process, and its synthesis method will be discussed in detail in NDPI has been found to have a wide range of applications in scientific research, particularly in the field of bioimaging. This paper will explore the various scientific research applications of NDPI, its mechanism of action, and its biochemical and physiological effects. Additionally, the advantages and limitations of using NDPI in lab experiments will be discussed, and a list of future directions for research will be provided.

科学的研究の応用

Photophysical and Biological Properties

- Synthesis and Characterization : 4-Amino-N-substituted-1,8-naphthalimide and 4-allylamino-N-substituted-1,8-naphthalimide derivatives, including those derived from 4-nitro-1,8-naphthalimide, have been synthesized and characterized. These compounds exhibit fluorescent emission upon irradiation and possess biological properties due to the presence of the sulfonamide group. The absorption and emission wavelengths of these compounds vary with different substitutions at specific positions on the naphthalimide ring (Shaki et al., 2016).

- Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives is a notable method, offering faster reaction times and higher yields compared to traditional methods (Rouhani et al., 2014).

DNA Binding and Photocleaving Agents

- Ruthenium(II)-Based Conjugates : Ruthenium(II) polypyridyl 4-nitro- and 4-amino-1,8-naphthalimide conjugates have been synthesized for DNA binding. These compounds demonstrate water solubility, distinctive photophysical properties, and the ability to cleave DNA efficiently. They also show photoactivated cytotoxicity in cells upon irradiation (Elmes et al., 2020).

Fluorescent Probes and Sensors

- Spectral and Structural Properties : 4-Aryl(alkyl)amino-3-nitro-1,8-naphthalimides have substituent and solvent-dependent absorbances, influenced by the steric volume and character of substituents. These compounds exhibit strong NH acidity and high sensitivity to solvents and bases (Stoyanov et al., 2012).

- Selective Fluorometric Sensing of Hg2+ : Novel derivatives of 4-amino-1,8-naphthalimide have been developed as fluorescent probes for mercury detection in aqueous solutions, demonstrating high sensitivity and selectivity (Panchenko et al., 2018).

Miscellaneous Applications

- Micellar Catalysis : The nitro group nucleophilic substitution in 4-nitro-N-alkyl-1,8-naphthalimides by cysteine derivatives is significantly accelerated by micelles, highlighting its potential for analytical applications, such as detecting SH-containing compounds (Martins et al., 2020).

- Microwave-Assisted Synthesis : Microwave-assisted reactions of 1,8-naphthalic anhydride derivatives with primary amines have been developed, leading to the synthesis of 1,8-naphthalimides with significant free radical scavenging properties (Zhang et al., 2011).

特性

IUPAC Name |

2-(4-amino-2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-10-9-17(11(2)8-15(10)21)22-19(24)13-5-3-4-12-16(23(26)27)7-6-14(18(12)13)20(22)25/h3-9H,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQPCICZOPIJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)

![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)